
Methyl 10-bromo-9-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-bromo-9-oxodecanoate is a chemical compound with the molecular formula C11H19BrO3 It is an ester derivative of decanoic acid, featuring a bromine atom at the 10th position and a keto group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 10-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 10-hydroxydecanoate using bromine in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromine adding to the 10th position of the decanoate ester.
Another method involves the oxidation of methyl 10-bromo-9-hydroxydecanoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction converts the hydroxyl group at the 9th position to a keto group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-bromo-9-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of methyl 10-bromo-9-h
Eigenschaften
CAS-Nummer |
85060-82-8 |
|---|---|
Molekularformel |
C11H19BrO3 |
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
methyl 10-bromo-9-oxodecanoate |
InChI |
InChI=1S/C11H19BrO3/c1-15-11(14)8-6-4-2-3-5-7-10(13)9-12/h2-9H2,1H3 |
InChI-Schlüssel |
GLRDTVHBIZVRND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
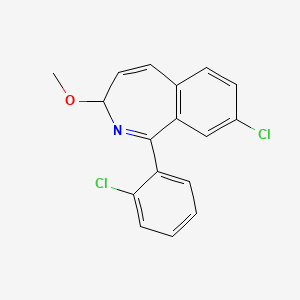
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
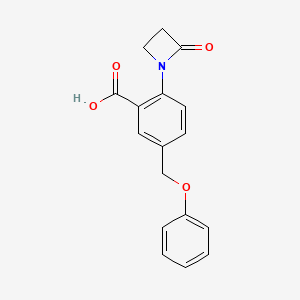
-lambda~5~-phosphane](/img/structure/B14428033.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
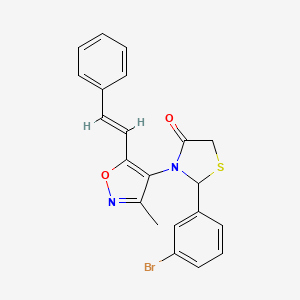

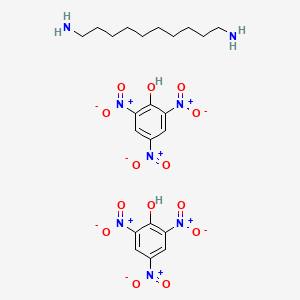
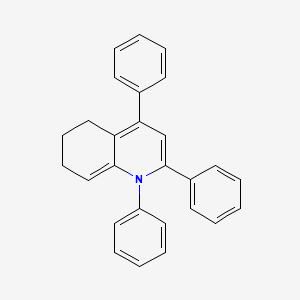
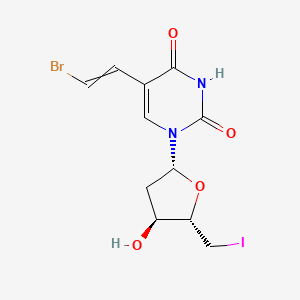
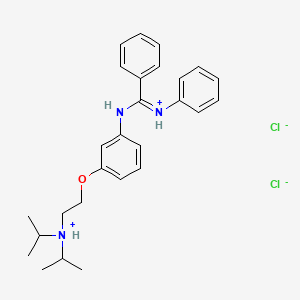
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)

